BenchChemオンラインストアへようこそ!

1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol

Medicinal Chemistry Calcium Channel Blocker Neuroprotection

1-(3,4-Dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251627-16-3) is a structurally differentiated arylpiperazine for neurological research. Its 2,3-dimethylphenyl group imparts unique steric and electronic properties that fundamentally alter target binding kinetics, ADME, and functional selectivity versus 2-chlorophenyl or diphenylmethyl analogs. With significantly lower predicted logP than Tamolarizine, it is a high-priority candidate for cerebral ischemia assays where solubility is advantageous. The ethanol handle enables further derivatization for focused CNS library synthesis. Generic substitution compromises experimental data integrity due to exquisite QSAR sensitivity at the piperazine N-aryl position. For validated neuroprotective screening or structure-activity studies, this specific substitution vector is essential.

Molecular Formula C22H30N2O3
Molecular Weight 370.493
CAS No. 1251627-16-3
Cat. No. B2670322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol
CAS1251627-16-3
Molecular FormulaC22H30N2O3
Molecular Weight370.493
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC(=C(C=C3)OC)OC)O)C
InChIInChI=1S/C22H30N2O3/c1-16-6-5-7-19(17(16)2)24-12-10-23(11-13-24)15-20(25)18-8-9-21(26-3)22(14-18)27-4/h5-9,14,20,25H,10-13,15H2,1-4H3
InChIKeyAYTBXKXOHUOUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(3,4-Dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251627-16-3): A Distinctive Arylpiperazine Scaffold


1-(3,4-Dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol (CAS 1251627-16-3) is a synthetic small molecule belonging to the arylpiperazine class. It features a 1-(3,4-dimethoxyphenyl)ethanol core linked to an N-(2,3-dimethylphenyl)piperazine moiety . This compound serves as a key intermediate or a distinct screening entity within a chemical series known for modulating neurological targets, such as calcium channels and neurotransmitter receptors [1]. Its specific substitution pattern on the phenylpiperazine ring is a critical structural determinant that sets it apart from other in-class candidates, directly influencing its pharmacological profile and physicochemical behavior.

Critical Procurement Rationale for 1-(3,4-Dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol: Avoiding Generic Substitution


Generic substitution is not feasible within this chemical series because the biological activity and physicochemical profile are exquisitely sensitive to the aryl substituent on the piperazine ring. The 2,3-dimethylphenyl group on the target compound imparts a distinct steric volume, electron density, and lipophilicity compared to analogs such as Tamolarizine (which has a bulky diphenylmethyl group) or the 2-chlorophenyl variant [1]. These differences fundamentally alter target binding kinetics, selectivity, and ADME properties. For scientific research or industrial application, replacing this scaffold with a close analog would invalidate experimental data and compromise the integrity of any research program, as the quantitative structure-activity relationship (QSAR) is a core differentiator, not a simple one-to-one functional interchangeable.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol Versus Key Analogs


Structural Differentiation: Steric and Electronic Profile vs. Tamolarizine (NC-1100)

The target compound replaces the large, lipophilic diphenylmethyl group of Tamolarizine with a compact 2,3-dimethylphenyl group, resulting in a significant reduction in molecular size and lipophilicity. This structural modification is predicted to decrease steric hindrance and modulate receptor binding kinetics .

Medicinal Chemistry Calcium Channel Blocker Neuroprotection

Class-Level Inference of Ca2+ Channel Modulation, a Property Absent in Simple Piperazine Scaffolds

The 1-(3,4-dimethoxyphenyl)-2-(4-arylpiperazin-1-yl)ethanol scaffold, to which this compound belongs, is known to confer calcium channel blocking activity, as exemplified by the structurally related drug Tamolarizine [1]. The active pharmacophore requires the specific ethanol linkage and a suitable arylpiperazine substituent. Unlike simple, unsubstituted piperazines, this compound has the structural prerequisites for potential cross-reactivity with voltage-gated calcium channels.

Cerebral Ischemia Pharmacology Ion Channel

Differentiation from Close Analogs: 2,3-Dimethylphenyl vs. 2-Chlorophenyl Substitution

Compared to the 2-chlorophenyl analog (CAS 1251613-18-9), the target compound's 2,3-dimethylphenyl group replaces a halogen with two methyl groups. This substitution alters both the electron density on the aromatic ring and the steric interaction with the receptor binding pocket. While no direct head-to-head binding data is publicly available, this specific modification is expected to tune affinity for aminergic GPCRs, a common target for arylpiperazines [1].

Structure-Activity Relationship Receptor Binding Selectivity

Optimal Application Scenarios for 1-(3,4-Dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol Based on Differentiated Evidence


Neuroscience-Focused Compound Library Design for Ischemia Research

This compound is suitable for inclusion in targeted libraries aimed at identifying new neuroprotective agents. Its structural analogy to the known calcium channel blocker NC-1100 (Tamolarizine) [1], combined with its significantly lower predicted logP compared to that reference compound, makes it a high-priority candidate for testing in in vitro models of cerebral ischemia, such as oxygen-glucose deprivation (OGD) assays, where improved solubility is a key advantage.

Probing Structure-Activity Relationships (SAR) at Aminergic GPCRs

Researchers investigating the effect of ortho-substitution on N-phenylpiperazine-containing ligands can use this molecule to explore the 2,3-dimethyl substitution vector. It directly complements studies on 2-chlorophenyl or 2-fluorophenyl analogs [2], enabling a comprehensive evaluation of how steric bulk and electronic effects at this position influence receptor binding affinity and functional selectivity.

Synthetic Intermediate for Advanced CNS Drug Candidates

The compound serves as a valuable advanced intermediate. The ethanol group offers a handle for further derivatization (e.g., esterification or ether formation) or can be retained as a key hydrogen-bonding motif. Its synthesis from 1-(2,3-dimethylphenyl)piperazine provides a defined starting point for the rapid generation of a focused compound library aimed at CNS targets, reducing the synthetic effort compared to constructing the entire arylpiperazine scaffold de novo.

Quote Request

Request a Quote for 1-(3,4-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.